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Compound of Interest

Compound Name: Bromo-PEG5-alcohol

Cat. No.: B606400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Bromo-PEG5-alcohol, a valuable heterobifunctional linker molecule. Its polyethylene glycol

(PEG) chain imparts hydrophilicity, while the terminal bromide and alcohol functionalities allow

for versatile conjugation chemistries. This guide details a plausible synthetic route, purification

methods, and in-depth characterization techniques, making it an essential resource for

researchers in drug development, particularly in the construction of Proteolysis Targeting

Chimeras (PROTACs) and other targeted therapeutic modalities.

Physicochemical Properties
A summary of the key physicochemical properties of Bromo-PEG5-alcohol is presented in

Table 1.
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Property Value Source

Chemical Formula C10H21BrO5 [1]

Molecular Weight 301.17 g/mol [1]

CAS Number 957205-14-0 [1]

Appearance Colorless to light yellow liquid [2]

Purity ≥95% - 98% [3]

Solubility Soluble in water, DCM

Storage -20°C for long-term storage

Synthesis of Bromo-PEG5-alcohol
A common and effective method for the synthesis of Bromo-PEG5-alcohol is through the

Williamson ether synthesis. This method involves the reaction of a suitable polyethylene glycol

with a brominating agent. A plausible synthetic route starts from the readily available

pentaethylene glycol.

Proposed Synthetic Pathway
The synthesis can be envisioned in a two-step process where pentaethylene glycol is first

monobrominated. A more controlled approach involves the protection of one hydroxyl group of

pentaethylene glycol, followed by bromination of the other, and subsequent deprotection.

However, a direct partial bromination can also be employed, followed by purification to isolate

the desired mono-brominated product.

A likely synthetic approach involves the reaction of pentaethylene glycol with a brominating

agent such as hydrobromic acid (HBr) or thionyl bromide (SOBr2), or via an Appel reaction.

The Williamson ether synthesis offers a versatile alternative, for instance, by reacting the

sodium salt of a protected tetraethylene glycol with 1-bromo-2-(2-chloroethoxy)ethane followed

by deprotection and subsequent conversion of the chloride to a bromide, or reacting a mono-

protected pentaethylene glycol with a brominating agent.

A straightforward conceptual workflow for the synthesis is outlined below:
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Caption: Synthetic workflow for Bromo-PEG5-alcohol.

Experimental Protocol: Synthesis via Bromination of
Pentaethylene Glycol
This protocol is a representative procedure based on established methods for the bromination

of polyethylene glycols.

Materials:

Pentaethylene glycol

Sodium bromide (NaBr)

Concentrated sulfuric acid (H2SO4)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve pentaethylene glycol (1 equivalent) in a suitable solvent like toluene.

Addition of Reagents: Add sodium bromide (1.5 equivalents). Cool the mixture in an ice bath

and slowly add concentrated sulfuric acid (1.5 equivalents) dropwise while stirring.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to

reflux (approximately 110-120°C). Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete (as indicated by the consumption of the starting

material), cool the mixture to room temperature. Dilute the mixture with dichloromethane and

wash sequentially with water, saturated sodium bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel. A gradient

elution system, for example, starting with hexane and gradually increasing the polarity with

ethyl acetate, can be employed to isolate the pure Bromo-PEG5-alcohol. For PEG

compounds, a solvent system like chloroform-methanol may also be effective.

Characterization of Bromo-PEG5-alcohol
Thorough characterization is crucial to confirm the identity and purity of the synthesized

Bromo-PEG5-alcohol. The primary analytical techniques employed are ¹H Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass

Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of Bromo-PEG5-alcohol
by providing information about the chemical environment of the hydrogen atoms.

Expected Chemical Shifts and Splitting Patterns:
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

HO-CH₂- ~3.7 triplet 2H

-O-CH₂-CH₂-O- (PEG

backbone)
~3.6 multiplet 16H

Br-CH₂- ~3.8 triplet 2H

HO- broad singlet 1H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

The signal for the protons on the carbon adjacent to the bromine atom is expected to be the

most downfield due to the deshielding effect of the electronegative bromine. The protons on the

carbon adjacent to the hydroxyl group will also be downfield compared to the rest of the PEG

backbone protons. The large multiplet in the 3.6 ppm region corresponds to the repeating

ethylene glycol units.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (alcohol) 3600-3200 Strong, Broad

C-H (alkane) 3000-2850 Strong

C-O (ether and alcohol) 1150-1050 Strong

C-Br (alkyl bromide) 650-550 Medium to Weak

The presence of a broad O-H stretching band is a key indicator of the alcohol functionality. The

strong C-O stretching band is characteristic of the ether linkages in the PEG backbone and the
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C-O bond of the alcohol. The C-Br stretch is typically found in the fingerprint region and may be

less distinct.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity.

Expected Mass-to-Charge Ratios (m/z):

For Electrospray Ionization (ESI-MS), common adducts are expected:

[M+Na]⁺

[M+K]⁺

In Electron Ionization (EI-MS), fragmentation is expected. Key fragmentation pathways for

alcohols include alpha-cleavage and dehydration (loss of H₂O). For alkyl bromides, cleavage of

the C-Br bond is a characteristic fragmentation. The presence of bromine will result in a

characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal

intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of synthesized

Bromo-PEG5-alcohol.
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Caption: Characterization workflow for Bromo-PEG5-alcohol.

Applications in Drug Development
Bromo-PEG5-alcohol is a key building block in the development of advanced drug delivery

systems and targeted therapeutics. Its primary application is as a linker in the synthesis of

PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the

resulting PROTAC, while the bromide and alcohol functionalities provide orthogonal handles for

conjugation to the target protein ligand and the E3 ligase ligand. The hydroxyl group can be

further modified to introduce other functionalities, adding to its versatility. The bromide is a good

leaving group for nucleophilic substitution reactions, allowing for efficient coupling with thiols or

amines.
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Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of

Bromo-PEG5-alcohol. The proposed synthetic protocol, based on the bromination of

pentaethylene glycol, offers a practical route to this valuable linker. The comprehensive

characterization data, including expected NMR, FT-IR, and MS results, will aid researchers in

confirming the identity and purity of their synthesized material. The versatility of Bromo-PEG5-
alcohol as a hydrophilic and heterobifunctional linker makes it an indispensable tool for

scientists and professionals in the field of drug development, particularly for the advancement

of targeted protein degradation and other innovative therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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